molecular formula C7H16ClNO2 B3279036 2-(Aminomethyl)-4-methylpentanoic acid hydrochloride CAS No. 685898-39-9

2-(Aminomethyl)-4-methylpentanoic acid hydrochloride

Cat. No.: B3279036
CAS No.: 685898-39-9
M. Wt: 181.66 g/mol
InChI Key: HZQWRYHUNMXMLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Aminomethyl)-4-methylpentanoic acid hydrochloride is a useful research compound. Its molecular formula is C7H16ClNO2 and its molecular weight is 181.66 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

2-(Aminomethyl)-4-methylpentanoic acid hydrochloride is involved in various synthetic processes and biological studies. It has been used in the synthesis of condensed pyrimidines, which have been evaluated for anti-inflammatory and analgesic activities. Compounds synthesized using similar structures exhibit significant analgesic activity, and moderate anti-inflammatory properties (Sondhi et al., 2008).

Molecular Synthesis and Structural Analysis

In molecular synthesis, the compound has contributed to the synthesis of diastereomers of 3-amino-2-hydroxy-6-methylheptanoic acid, leading to the configurational assignment of natural residues, indicating its utility in complex molecular synthesis and structural analysis (Sepe et al., 2010).

Corrosion Inhibition

The compound has also been studied for its corrosion inhibition properties. Research shows that 2-amino-4-methylpentanoic acid exhibits significant corrosion inhibition effects on high carbon steel in acidic environments, demonstrating its potential in industrial applications (Loto, 2017).

Physicochemical Interactions

In the study of physicochemical interactions, the compound has been involved in the analysis of volumetric and conductometric behavior. This includes the study of its interactions with sodium hexanoate, providing insights into the thermodynamic functions and interactions between hydrophobic and hydrophilic parts of molecules (Yan et al., 2010).

Properties

IUPAC Name

2-(aminomethyl)-4-methylpentanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-5(2)3-6(4-8)7(9)10;/h5-6H,3-4,8H2,1-2H3,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZQWRYHUNMXMLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CN)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Aminomethyl)-4-methylpentanoic acid hydrochloride
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2-(Aminomethyl)-4-methylpentanoic acid hydrochloride
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2-(Aminomethyl)-4-methylpentanoic acid hydrochloride
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2-(Aminomethyl)-4-methylpentanoic acid hydrochloride
Reactant of Route 6
2-(Aminomethyl)-4-methylpentanoic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.